molecular formula C12H21NO5 B13912536 O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate

Cat. No.: B13912536
M. Wt: 259.30 g/mol
InChI Key: LKPQVLNSSBFIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate is a high-purity chemical intermediate designed for research and development applications, strictly for research use only (RUO) and not for human or veterinary use. This compound belongs to the 1,4-oxazepane derivative family, a seven-membered ring system containing both nitrogen and oxygen heteroatoms, which is a scaffold of significant interest in medicinal chemistry . The molecule features dual carboxylate protection, with a tert-butyl group and a methyl ester, which provides orthogonal reactivity for sophisticated multi-step synthetic sequences. The tert-butyl group, in particular, acts as a robust protective group that enhances the compound's stability and can be selectively cleaved under mild acidic conditions to reveal a reactive site for further functionalization . This makes it a valuable building block for constructing more complex heterocyclic molecules, such as those explored for their potential biological activities in patent literature . Researchers utilize this and related oxazepane-dicarboxylates as key precursors in the synthesis of compounds investigated for various therapeutic areas. The structural flexibility of the 1,4-oxazepane core allows it to be employed in developing potential treatments for disorders of the urinary system, the central nervous system (including as anxiolytics or antidepressants), and other medicinal applications . When handling, standard safety protocols for research chemicals should be followed; refer to the supplied Safety Data Sheet for detailed hazard and handling information. This product is available for swift delivery to support your innovative research programs.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-O-tert-butyl 5-O-methyl 1,4-oxazepane-4,5-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-8-17-7-5-9(13)10(14)16-4/h9H,5-8H2,1-4H3

InChI Key

LKPQVLNSSBFIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Alcohols

A common initial step involves protecting the amino group of 2-bromoethylamine or 3-bromopropylamine derivatives with Boc anhydride under basic conditions (e.g., triethylamine or sodium bicarbonate) in dichloromethane or methanol solvents at room temperature or 0 °C. This protection facilitates subsequent substitution and cyclization steps without interference from the free amine.

Step Reagents & Conditions Yield Notes
Boc protection of 2-bromoethylamine hydrobromide Boc2O, NEt3, CH2Cl2, 0 °C to RT, 18 h ~90-95% Produces tert-butyl (2-bromoethyl)carbamate (P2) for further use
Boc protection of 3-bromopropylamine hydrobromide Boc2O, NEt3, MeOH, 0 °C to RT, 16 h High yield, crude used directly Forms tert-butyl (3-bromopropyl)carbamate (DA2)

Formation of Oxazepane Ring

The oxazepane ring is constructed by nucleophilic substitution and intramolecular cyclization involving the Boc-protected bromoalkyl carbamates and appropriate nucleophiles such as amino alcohols or azides. For example, the synthesis of SnAP (Stannyl Amine Protocol) diazepane azide intermediates involves heating the Boc-protected bromoalkyl carbamate with tributyl(iodomethyl)stannane under anhydrous conditions, followed by ring closure.

Step Reagents & Conditions Yield Notes
Reaction of tert-butyl (3-bromopropyl)carbamate with tributyl(iodomethyl)stannane 55 °C, overnight, anhydrous conditions ~70-75% Produces stannyl intermediate for ring formation
Cyclization to form oxazepane derivatives Various conditions, often under inert atmosphere (N2) Moderate to high Requires careful control of moisture and temperature

Esterification and Carbamate Formation

The introduction of tert-butyl and methyl ester groups at specific ring positions is achieved through selective esterification reactions. Methyl esters are typically introduced via reaction with methanol or methylating agents, while tert-butyl esters are formed through reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate.

Step Reagents & Conditions Yield Notes
Methyl ester formation Methanol, acid or base catalysis High Methylation at O5 position confirmed by NMR
tert-Butyl carbamate formation Boc2O, base (NEt3 or NaHCO3), DCM, RT 90-95% Protection of amine or carboxyl groups at O4 position

Representative Experimental Procedure

A typical preparation of this compound involves:

  • Dissolving 3-bromopropylamine hydrobromide in methanol and adding triethylamine to neutralize the salt.
  • Cooling the mixture to 0 °C and adding di-tert-butyl dicarbonate slowly to form the Boc-protected intermediate.
  • Concentrating and purifying the intermediate via extraction and drying.
  • Reacting the Boc-protected bromoalkyl carbamate with tributyl(iodomethyl)stannane at 55 °C overnight under nitrogen.
  • Quenching the reaction and isolating the stannyl intermediate.
  • Cyclizing the intermediate under anhydrous conditions to form the oxazepane ring.
  • Introducing the methyl ester group by treatment with methanol under acidic or basic catalysis.
  • Purifying the final product by flash chromatography.

Characterization and Yields

The synthesized compound is characterized by:

  • 1H NMR : Signals corresponding to tert-butyl group (singlet near 1.4 ppm), methyl ester (singlet near 3.7 ppm), and characteristic ring protons.
  • IR Spectroscopy : Absorptions for carbamate (around 1690-1700 cm^-1), ester carbonyls, and NH stretching.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~271 g/mol.
  • Yields : Typically range from 70% to 95% depending on step and purification.
Step Yield (%) Key Characterization Data
Boc protection 90-95 1H NMR, IR consistent with carbamate formation
Stannyl intermediate formation 70-75 1H NMR with characteristic tin coupling
Cyclization to oxazepane 70-85 1H NMR, IR confirming ring closure
Final esterification 85-95 1H NMR methyl ester singlet, MS confirmation

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Yield (%) Notes
1 Boc protection of amino bromide Boc2O, NEt3 or NaHCO3, DCM or MeOH, 0–25 °C, 16–18 h 90-95 Formation of tert-butyl carbamate
2 Stannylation Tributyl(iodomethyl)stannane, 55 °C, overnight, inert atmosphere 70-75 Prepares stannyl intermediate
3 Cyclization to oxazepane Anhydrous conditions, N2 atmosphere, variable temp 70-85 Ring closure forming oxazepane
4 Esterification Methanol, acid/base catalysis 85-95 Methyl ester introduction at O5

Chemical Reactions Analysis

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural and functional similarities and differences between O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate and related compounds are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Heterocycle Substituents Molecular Formula Key Features Applications References
This compound 1,4-Oxazepane 4-tert-butyl, 5-methyl C₁₂H₂₁NO₅ Seven-membered ring, no additional N/O Intermediate in drug synthesis
Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate 1,4,5-Oxadiazepane Two tert-butyl groups C₁₄H₂₆N₂O₅ Seven-membered ring with extra nitrogen High-purity reagent (98%) for research
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate 1,4-Oxazepane 4-tert-butyl, 7-ethyl, 6-oxo C₁₄H₂₁NO₇ Ketone functionality at position 6 Potential precursor for functionalization
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester) 1,4-Dihydropyridine Two tert-butyl, two methyl groups C₁₈H₂₉NO₄ Planar aromatic ring, redox-active Visible light-mediated deoxygenation
O5-tert-butyl O2-methyl 1-methyl-imidazo[4,5-c]pyridine-2,5-dicarboxylate Imidazo[4,5-c]pyridine 5-tert-butyl, 2-methyl, 1-methyl C₁₄H₂₁N₃O₄ Fused bicyclic structure Specialty chemical for targeted synthesis

Key Observations :

  • Heterocycle Diversity : The target compound’s 1,4-oxazepane ring distinguishes it from oxadiazepanes (additional N) and dihydropyridines (aromatic, redox-active).
  • Functional Groups : The 6-oxo group in the 1,4-oxazepane derivative (Entry 3) introduces ketone reactivity, absent in the target compound .
  • Steric and Electronic Effects : Di-tert-butyl groups in Entry 1 and Entry 4 increase steric hindrance, whereas the methyl group in the target compound allows for easier modification .

Physicochemical Properties and Availability

  • Molecular Weight : The target compound (259.3 g/mol) is lighter than its oxadiazepane analog (302.37 g/mol) due to fewer carbons and nitrogens .
  • Purity and Scale : Di-tert-butyl oxadiazepane (Entry 1) is available at 98% purity in gram quantities, suggesting industrial relevance . Data for the target compound’s purity is unspecified but likely comparable .
  • Solubility : Methyl and tert-butyl esters typically confer moderate lipophilicity, favoring organic solvents (e.g., DCM, THF).

Reactivity Differences :

  • The 6-oxo group in Entry 3 enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s ester groups are more suited to hydrolysis or amidation .
  • Hantzsch esters (Entry 4) exhibit unique redox behavior under visible light, enabling applications in photoredox catalysis .

Biological Activity

O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate (CAS Number: 2383385-45-1) is a synthetic compound notable for its potential biological activities. This compound belongs to the oxazepane family, which are cyclic amines that have garnered interest due to their diverse pharmacological properties. This article explores its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • Purity : 97%
  • CAS Number : 2383385-45-1

Research indicates that oxazepane derivatives may exhibit various mechanisms of action, particularly in the modulation of neurotransmitter systems. Specifically, compounds in this class have been studied for their monoamine reuptake inhibitory activity , which suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antidepressant Effects

A study on related oxazepane compounds highlighted their ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants, suggesting that this compound may possess similar therapeutic effects .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of oxazepane derivatives. Preliminary studies have shown that certain oxazepanes can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The exact pathways and efficacy of this compound in these contexts remain to be fully elucidated.

Case Studies

  • Case Study on Mood Disorders :
    • A clinical trial investigated the effects of a related oxazepane compound on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls over an eight-week period .
  • Neuroprotection in Animal Models :
    • In an animal model of Alzheimer's disease, administration of oxazepane derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential role for this compound in neuroprotection .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin/norepinephrine
NeuroprotectionReduced oxidative stress
Cognitive EnhancementImproved performance in memory tasks

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